molecular formula C12H11N5O B11871579 6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)- CAS No. 19143-74-9

6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)-

Cat. No.: B11871579
CAS No.: 19143-74-9
M. Wt: 241.25 g/mol
InChI Key: OILIJBCQSLTTMU-UHFFFAOYSA-N
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Description

2-Amino-8-benzyl-1H-purin-6(9H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleic acids. This compound features an amino group at the 2-position and a benzyl group at the 8-position of the purine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-benzyl-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method might include the alkylation of a purine precursor with a benzyl halide under basic conditions, followed by amination at the 2-position using an appropriate amine source.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-benzyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the purine ring or the benzyl group.

    Substitution: The amino and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups at the amino or benzyl positions.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with nucleic acids and proteins.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-8-benzyl-1H-purin-6(9H)-one would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The benzyl group might enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base in nucleic acids.

    Guanine: Another purine base found in DNA and RNA.

    8-Benzylguanine: A similar compound with a benzyl group at the 8-position.

Uniqueness

2-Amino-8-benzyl-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

19143-74-9

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-amino-8-benzyl-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H11N5O/c13-12-16-10-9(11(18)17-12)14-8(15-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18)

InChI Key

OILIJBCQSLTTMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C(=O)NC(=N3)N

Origin of Product

United States

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